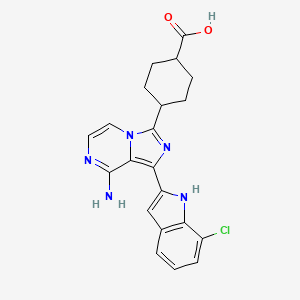
Oxa-01
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OXA-01 est un composé de faible poids moléculaire, biodisponible par voie orale, qui agit comme un puissant inhibiteur à la fois du complexe 1 de la cible mammalienne de la rapamycine et du complexe 2 de la cible mammalienne de la rapamycine. La cible mammalienne de la rapamycine est un nœud central dans la voie de signalisation de la phosphoinositide 3-kinase/protéine kinase B/cible mammalienne de la rapamycine, qui est cruciale pour la régulation de la croissance, de la prolifération et de la survie cellulaires. This compound a montré une activité antitumorale significative et est étudié pour son potentiel dans la thérapie anticancéreuse .
Applications De Recherche Scientifique
OXA-01 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the mammalian target of rapamycin signaling pathway. In biology and medicine, this compound is being investigated for its potential to enhance apoptosis in cancer cells, particularly in ovarian carcinoma cell lines resistant to conventional chemotherapeutic agents . Additionally, this compound has shown promise in reducing vascular endothelial growth factor production in tumors, which is associated with decreased vessel sprouting and anti-angiogenic effects .
Mécanisme D'action
Target of Action
OXA-01, also known as this compound, is a potent and selective inhibitor of both mTORC1 and mTORC2 . The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell proliferation and survival . mTOR exists in two distinct complexes, mTORC1 and mTORC2, each with distinct signaling functions .
Mode of Action
This compound inhibits the kinase activity of mTOR, thereby blocking the activity of both mTORC1 and mTORC2 . This inhibition leads to a decrease in the phosphorylation of Akt, a downstream effector of these complexes . This results in the inhibition of both growth and survival pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling axis, which is frequently implicated in the pathogenesis of many human cancers . Dysregulation of this pathway leads to increased phosphorylation of Akt, which is associated with increased cell proliferation, cell growth, and resistance to apoptosis . This compound’s inhibition of mTORC1 and mTORC2 leads to a decrease in Akt phosphorylation, thereby inhibiting these processes .
Result of Action
This compound effectively inhibits proliferation and induces apoptosis in a panel of ovarian carcinoma cell lines, including those which are resistant to clinically relevant concentrations of cisplatinum in vitro . It enhances the induction of apoptosis caused by chemotherapeutic agents such as cisplatinum, adriamycin, gemcitabine, and irinotecan .
Safety and Hazards
OXA-01 should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
OXA-01 has demonstrated broad anti-tumor activity in several different human xenograft models of various histologies . This improved anti-tumor activity profile of this compound versus rapamycin may be due to its dual mTORC1/TORC2 activity profile, resulting in more pronounced direct anti-tumor as well as anti-angiogenic effects by the mTOR kinase inhibitor .
Analyse Biochimique
Biochemical Properties
OXA-01 plays a crucial role in biochemical reactions by inhibiting mTORC1 and mTORC2 with IC50 values of 11 and 29 nM, respectively . This inhibition leads to a reduction in VEGF production in tumors, which is associated with decreased vessel sprouting . The compound interacts with mTOR, a key protein involved in cell growth, proliferation, and survival, by binding to its active site and preventing its activation. This interaction disrupts the downstream signaling pathways that are essential for cellular functions.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting mTORC1 and mTORC2, this compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The inhibition of mTORC1 leads to a decrease in protein synthesis and cell growth, while the inhibition of mTORC2 affects cell survival and cytoskeletal organization. These effects collectively contribute to the compound’s ability to reduce tumor growth and angiogenesis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with mTOR, leading to the inhibition of its kinase activity . This inhibition prevents the phosphorylation of downstream targets such as S6K1 and Akt, which are critical for cell growth and survival. Additionally, this compound induces changes in gene expression by modulating the activity of transcription factors regulated by mTOR signaling. These molecular interactions and changes in gene expression are central to the compound’s biochemical and cellular effects.
Méthodes De Préparation
La synthèse d'OXA-01 implique plusieurs étapes clés. La voie synthétique principale comprend l'iodocyclization des alcools alkényliques pour former des composés oxa-spirocycliques. Cette méthode s'est avérée améliorer la solubilité dans l'eau et réduire la lipophilie . Les méthodes de production industrielle d'this compound sont encore en cours de développement, mais la synthèse du composé implique généralement l'utilisation de techniques avancées de synthèse organique pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
OXA-01 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs tels que le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation d'this compound peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut donner des produits désoxygénés .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique. En chimie, il est utilisé comme composé outil pour étudier la voie de signalisation de la cible mammalienne de la rapamycine. En biologie et en médecine, this compound est étudié pour son potentiel à améliorer l'apoptose dans les cellules cancéreuses, en particulier dans les lignées cellulaires du carcinome ovarien résistantes aux agents chimiothérapeutiques conventionnels . De plus, this compound s'est avéré prometteur pour réduire la production de facteur de croissance endothélial vasculaire dans les tumeurs, ce qui est associé à une diminution de la germination vasculaire et à des effets anti-angiogéniques .
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité kinase à la fois du complexe 1 de la cible mammalienne de la rapamycine et du complexe 2 de la cible mammalienne de la rapamycine. Cette inhibition conduit à une réduction de la phosphorylation de la protéine kinase B, un effecteur en aval des complexes de la cible mammalienne de la rapamycine. En bloquant à la fois le complexe 1 de la cible mammalienne de la rapamycine et le complexe 2 de la cible mammalienne de la rapamycine, this compound perturbe efficacement les voies de croissance et de survie cellulaires, conduisant à une augmentation de l'apoptose dans les cellules cancéreuses .
Comparaison Avec Des Composés Similaires
OXA-01 est unique dans sa capacité à inhiber à la fois le complexe 1 de la cible mammalienne de la rapamycine et le complexe 2 de la cible mammalienne de la rapamycine, tandis que d'autres inhibiteurs comme la rapamycine inhibent sélectivement uniquement le complexe 1 de la cible mammalienne de la rapamycine. Cette double inhibition se traduit par des effets antitumoraux et anti-angiogéniques plus prononcés. Des composés similaires comprennent la rapamycine, l'évérolimus et le témsirolimus, qui sont également des inhibiteurs de la cible mammalienne de la rapamycine mais diffèrent par leur sélectivité et leur efficacité .
Propriétés
IUPAC Name |
4-[8-amino-1-(7-chloro-1H-indol-2-yl)imidazo[1,5-a]pyrazin-3-yl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c22-14-3-1-2-13-10-15(25-16(13)14)17-18-19(23)24-8-9-27(18)20(26-17)11-4-6-12(7-5-11)21(28)29/h1-3,8-12,25H,4-7H2,(H2,23,24)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCAKZGNKOZXBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC(=C3N2C=CN=C3N)C4=CC5=C(N4)C(=CC=C5)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of OXA-01 and how does it differ from rapamycin?
A: this compound is a potent, selective, and orally bioavailable ATP-competitive inhibitor of both mechanistic target of rapamycin complex 1 (mTORC1) and mTORC2. [] This dual inhibition distinguishes it from rapamycin, which primarily inhibits mTORC1. By targeting both complexes, this compound achieves more complete inhibition of the mTOR pathway, affecting downstream signaling cascades involved in cell growth, proliferation, survival, and angiogenesis. [, ] One crucial downstream effect is the attenuation of 4E-binding protein 1 (4E-BP1) phosphorylation, a key regulator of the translation of growth factors like vascular endothelial growth factor (VEGF). []
Q2: How does the inhibition of VEGF production by this compound contribute to its antitumor activity?
A: this compound significantly reduces VEGF production in tumors, leading to decreased vessel sprouting and normalization of vascular architecture. [] This contrasts with the selective VEGFR inhibitor OSI-930, which causes significant vascular regression but does not reduce tumor VEGF levels. [] Importantly, while tumor vessels rapidly regrow after stopping OSI-930 treatment, this regrowth is significantly reduced by this compound, highlighting its role in suppressing angiogenesis. []
Q3: What is the preclinical evidence supporting the combined use of this compound with a VEGFR inhibitor?
A: Combining this compound with a VEGFR inhibitor like OSI-930 demonstrates synergistic antitumor effects in preclinical models. [] This combination leads to enhanced tumor cell apoptosis in vivo compared to either agent alone. [] Furthermore, in human tumor xenograft models, the combination of OSI-027 (a close analogue of this compound) with sunitinib (a multikinase/VEGFR2 inhibitor) resulted in greater tumor growth inhibition than either drug alone. []
Q4: What are the key structural features of this compound that contribute to its activity and selectivity?
A: While the exact structural details of this compound are not publicly available in the provided research papers, they describe it as an ATP-competitive inhibitor of mTORC1/2, suggesting it binds to the ATP-binding site of these kinases. [, ] Its high selectivity for mTOR over other kinases like PI3K isoforms and DNA-PK suggests a specific interaction with structural features unique to the mTOR kinase domain. [] Further research into the structure-activity relationship (SAR) of this compound and its analogues could provide valuable insights into the molecular determinants of its potency and selectivity.
Q5: What is the current clinical development status of this compound (OSI-027)?
A: OSI-027, a close analogue of this compound, is currently undergoing phase I clinical trials in cancer patients. [] These trials aim to evaluate its safety, determine the optimal dose for further investigation, and potentially gather preliminary data on its efficacy in humans.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
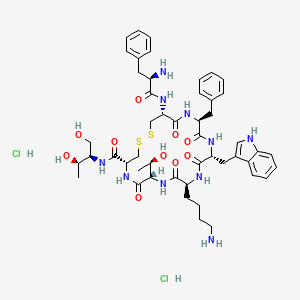
![10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B609711.png)





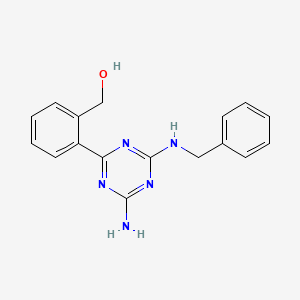
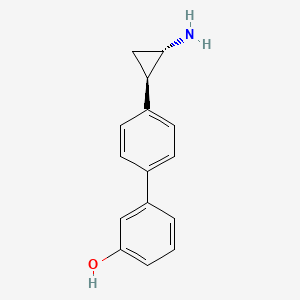
![(R)-1-(1-((S)-Tetrahydro-2H-pyran-3-yl)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2-yl)ethanol](/img/structure/B609725.png)
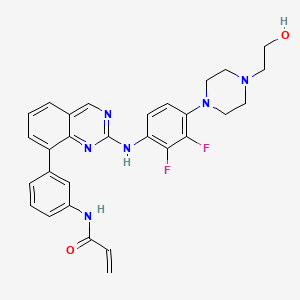
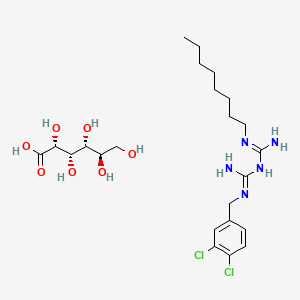

![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)
